molecular formula C13H10N2O B8447029 1,2-Dihydro-5-(3-methylphenyl)-2-oxo-3-pyridinecarbonitrile

1,2-Dihydro-5-(3-methylphenyl)-2-oxo-3-pyridinecarbonitrile

Cat. No. B8447029
M. Wt: 210.23 g/mol
InChI Key: DCXZKHIWBBDBRQ-UHFFFAOYSA-N
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Patent
US04209626

Procedure details

In the manner described in Example 6, a solution of 13.7 g. of sodium methoxide and 10.7 g. of cyanoacetamide in 250 ml. of methanol and 24.0 g. of 3-(dimethylamino)-2-(3-methylphenyl)-2-propenal is refluxed overnight to give 12.0 g. of the product of the Example as a yellow solid, m.p. 254.5°-260° C.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([CH2:6][C:7]([NH2:9])=[O:8])#[N:5].CN(C)[CH:12]=[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=1)[CH:14]=O>CO>[CH3:22][C:18]1[CH:17]=[C:16]([C:13]2[CH:14]=[C:6]([C:4]#[N:5])[C:7](=[O:8])[NH:9][CH:12]=2)[CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=C(C=O)C1=CC(=CC=C1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 12.0 g

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1)C=1C=C(C(NC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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